molecular formula C9H15Br B2815364 2-(Bromomethyl)-2-methylspiro[3.3]heptane CAS No. 2107992-96-9

2-(Bromomethyl)-2-methylspiro[3.3]heptane

Cat. No. B2815364
CAS RN: 2107992-96-9
M. Wt: 203.123
InChI Key: UOGIDEDZZYFIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-methylspiro[3.3]heptane is a chemical compound with the molecular formula C8H13Br . It is a derivative of spiro[3.3]heptane, a class of organic compounds characterized by a spirocyclic structure .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-2-methylspiro[3.3]heptane can be inferred from its IUPAC name and molecular formula. The spiro[3.3]heptane core indicates a bicyclic structure with a single atom shared between two cyclopropane rings . The bromomethyl and methyl groups are attached to one of the carbon atoms in the shared vertex .

Scientific Research Applications

Relative Stabilities and Solvolysis

  • Stability and Solvolysis Reactions : The stability of spirocyclopropanated cyclopropyl cations and their reactions under solvolysis conditions have been studied. Compounds like 7-bromo-7-methyl dispiro[2.0.2.1]heptane, related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, demonstrate significant stability against ring opening, preserving the dispiro[2.0.2.1]heptane skeleton in the products (Kozhushkov et al., 2003).

Radical Generation and E.S.R. Spectroscopy

  • Spiro[3.3]alkyl and Spiro[3.3]alkylmethyl Radicals : Research on the generation of spiro[3.3]heptan-3-yl radicals, structurally similar to cyclobutyl radicals, has been conducted. These radicals show specific behaviors in e.s.r. spectroscopy and undergo various transformations at elevated temperatures (Roberts, Walton, & Maillard, 1986).

Acid-Catalyzed Reactions

  • Acid-Catalyzed Reactions of 1-Oxadispiro[2.1.2.2]nonane : Studies focusing on acid-catalyzed reactions of compounds structurally similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane show interesting chemical transformations and provide insights into the chemistry of related spiro compounds (Adam & Crämer, 1987).

Mass Spectrometry Studies

  • Mass Spectra Analysis : Studies involving mass spectra of various heptane isomers, including those structurally related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, provide valuable insights into their fragmentation and stability patterns (Meyer et al., 1965).

Enzyme-Catalysed Asymmetric Synthesis

  • Enzyme-Catalysed Asymmetric Synthesis : Research on the enzyme-catalyzed synthesis of spiro[3.3]heptane derivatives with axial chirality is an essential area, showing the potential application of enzymes in producing chiral compounds related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane (Naemura & Furutani, 1990).

Hydrolysis and Tropolone Synthesis

  • Hydrolysis of Spirocyclopentadiene and Spiroindene Adducts : Investigations into the hydrolysis of spiro[2.4]hepta-4,6-diene and spiroindene dichloroketen adducts, similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, reveal complex product formations and reaction pathways (Tsunetsugu et al., 1983).

Spiro[3.3]heptane Synthesis

  • Dzhemilev Reaction for Spiro[3.3]heptane Synthesis : The Dzhemilev reaction is used for the synthesis of spiro[3.3]heptane, illustrating a method of creating spiro compounds similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane (D’yakonov, Finkelshtein, & Ibragimov, 2007).

Solvolytic Rearrangement Studies

  • Solvolytic Rearrangement of Cyclopentenyl Systems : Research on the solvolytic rearrangement of 2-(Δ1-cyclopentenyl)ethyl systems, related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, provides insights into the behavior of such systems under solvolytic conditions (Closson & Kwiatkowski, 1965).

Coordination Chemistry

  • Spirocyclic Sulfur and Selenium Ligands : Studies on the coordination of transition metal centers with spirocyclic sulfur and selenium ligands present an interesting application in coordination chemistry, relevant to compounds like 2-(Bromomethyl)-2-methylspiro[3.3]heptane (Petrukhina et al., 2005).

properties

IUPAC Name

2-(bromomethyl)-2-methylspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-8(7-10)5-9(6-8)3-2-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGIDEDZZYFIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-methylspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.